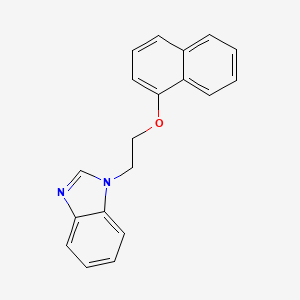
1-(2-Naphthalen-1-yloxyethyl)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Naphthalen-1-yloxyethyl)benzimidazole, also known as NBIM, is a compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a focus of research in the scientific community. In
Mécanisme D'action
The mechanism of action of 1-(2-Naphthalen-1-yloxyethyl)benzimidazole is not fully understood, but it is believed to act as a DNA intercalator and inhibit topoisomerase activity. This results in the inhibition of DNA replication and cell growth, leading to the induction of apoptosis in cancer cells. 1-(2-Naphthalen-1-yloxyethyl)benzimidazole may also have neuroprotective effects by inhibiting oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Naphthalen-1-yloxyethyl)benzimidazole has low toxicity and is well-tolerated in animal models. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor effects. Additionally, 1-(2-Naphthalen-1-yloxyethyl)benzimidazole has been shown to cross the blood-brain barrier, making it a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Naphthalen-1-yloxyethyl)benzimidazole in lab experiments is its high purity and yield. Additionally, 1-(2-Naphthalen-1-yloxyethyl)benzimidazole has low toxicity and is well-tolerated in animal models, making it a safe compound to use in research. However, one limitation of using 1-(2-Naphthalen-1-yloxyethyl)benzimidazole in lab experiments is its limited solubility in water, which may require the use of organic solvents.
Orientations Futures
There are several future directions for 1-(2-Naphthalen-1-yloxyethyl)benzimidazole research. One potential direction is the development of 1-(2-Naphthalen-1-yloxyethyl)benzimidazole-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Naphthalen-1-yloxyethyl)benzimidazole and its potential use in drug discovery. Finally, the development of new synthesis methods for 1-(2-Naphthalen-1-yloxyethyl)benzimidazole may improve its yield and purity, making it a more accessible compound for scientific research.
In conclusion, 1-(2-Naphthalen-1-yloxyethyl)benzimidazole is a compound that has shown promising results in various scientific research fields. Its potential use in cancer research, neurobiology, and drug discovery makes it a focus of research in the scientific community. Further studies are needed to fully understand the mechanism of action of 1-(2-Naphthalen-1-yloxyethyl)benzimidazole and its potential applications in drug development.
Méthodes De Synthèse
The synthesis of 1-(2-Naphthalen-1-yloxyethyl)benzimidazole involves the reaction of 2-naphthol and 1,2-diaminobenzene in the presence of a catalyst such as zinc chloride. The reaction results in the formation of 1-(2-Naphthalen-1-yloxyethyl)benzimidazole as a white solid product. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce 1-(2-Naphthalen-1-yloxyethyl)benzimidazole for scientific research purposes.
Applications De Recherche Scientifique
1-(2-Naphthalen-1-yloxyethyl)benzimidazole has been studied for its potential use in various scientific research fields, including cancer research, neurobiology, and drug discovery. In cancer research, 1-(2-Naphthalen-1-yloxyethyl)benzimidazole has shown promising results in inhibiting cancer cell growth and inducing apoptosis. In neurobiology, 1-(2-Naphthalen-1-yloxyethyl)benzimidazole has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. In drug discovery, 1-(2-Naphthalen-1-yloxyethyl)benzimidazole has been studied for its potential as a scaffold for developing new drugs.
Propriétés
IUPAC Name |
1-(2-naphthalen-1-yloxyethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-2-8-16-15(6-1)7-5-11-19(16)22-13-12-21-14-20-17-9-3-4-10-18(17)21/h1-11,14H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMLIRBRVIPSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthalen-1-yloxyethyl)benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

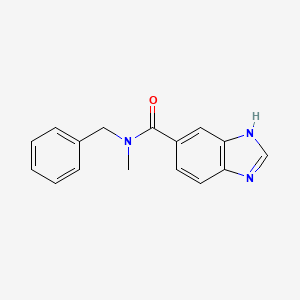


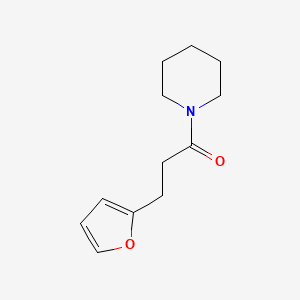
![Ethyl 4-[[(2-chloroacetyl)amino]methyl]benzoate](/img/structure/B7458623.png)
![(2Z)-1,3,3-trimethyl-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]indole](/img/structure/B7458627.png)
![N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide](/img/structure/B7458635.png)

![N-[2-(diethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7458646.png)
![N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458666.png)
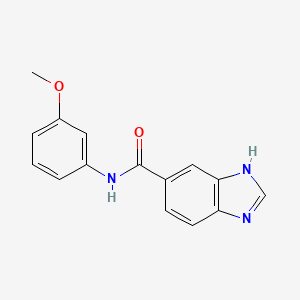
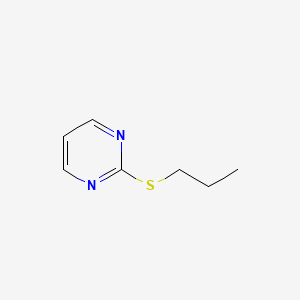
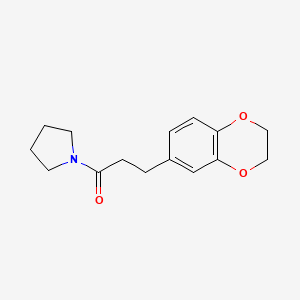
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)